molecular formula C14H15N5O2S B5504542 N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B5504542
M. Wt: 317.37 g/mol
InChI Key: PZDQLAJFTLUVLC-UHFFFAOYSA-N
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Description

N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method is the multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors and optimized reaction conditions to achieve high efficiency and purity. The use of microwave-mediated synthesis has also been explored to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Selective reduction can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically mild to moderate temperatures and may involve the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of enzymes like TDP2 and LSD1/KDM1A by binding to their active sites and blocking their catalytic functions . This inhibition can lead to the disruption of cellular processes such as DNA repair and histone modification, ultimately resulting in cell death or reduced cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:

Uniqueness

N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trimethyl and phenyl groups contribute to its enhanced stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-10-9-11(2)19-13(15-10)16-14(17-19)22(20,21)18(3)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDQLAJFTLUVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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